molecular formula C20H23NO2S B2722702 5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 307513-73-1

5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2722702
CAS No.: 307513-73-1
M. Wt: 341.47
InChI Key: ZCBKIUFJKUZUPD-UHFFFAOYSA-N
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Description

5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound featuring a fused oxa-thia-aza ring system. Its structure includes an adamantane substituent at position 5, contributing to its high lipophilicity and steric bulk. Adamantane derivatives are known for their metabolic stability and ability to enhance membrane permeability, making them valuable in medicinal chemistry . The compound’s molecular formula is C₁₉H₂₁NO₂S, with a molecular weight of 327.44 g/mol (calculated from structural analogs in and ).

Properties

IUPAC Name

2-(1-adamantyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-18-16-14-3-1-2-4-15(14)24-17(16)21-19(23-18)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKIUFJKUZUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic potential, particularly in cancer treatment.

Chemical Structure and Properties

The compound features a unique tricyclic structure with an adamantane moiety, which is known for enhancing the pharmacological properties of derivatives. The presence of oxygen and sulfur atoms within the ring system contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity , particularly against various human tumor cell lines. For instance, derivatives of adamantane have demonstrated significant cytotoxic effects in vitro, with some compounds exhibiting IC50 values below 10 µM against hepatocellular carcinoma (HCC) cell lines.

Table 1: Cytotoxic Activity of Adamantane Derivatives Against Tumor Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5Hep-G2 (HCC)<10Induction of apoptosis via caspase activation
Compound 6HeLa (Cervical)<10Inhibition of NF-kB signaling pathway
Compound 7HCT-116 (Colorectal)<15Modulation of TGF-β signaling

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of pro-inflammatory pathways.

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins and decrease anti-apoptotic factors.
  • Anti-inflammatory Effects : It modulates inflammatory cytokines such as TNF-α and IL-1β, reducing tumor-promoting inflammation.
  • Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size and improved biochemical markers in HCC models treated with this compound.

Study on Hepatocellular Carcinoma

A pivotal study evaluated the effects of adamantane-linked isothiourea derivatives on HCC. In this study, compounds were administered to rats with induced HCC, showing significant reductions in serum levels of ALT, AST, and α-fetoprotein after treatment with the compound compared to controls.

Table 2: Serum Biochemical Parameters in HCC Rats

ParameterControl GroupHCC GroupTreatment Group (Compound 5)
ALT (U/L)45 ± 5120 ± 1050 ± 8
AST (U/L)40 ± 4110 ± 1248 ± 7
α-Fetoprotein (ng/mL)5 ± 1200 ± 2060 ± 10

These results indicate a potential for therapeutic application in managing liver cancer through modulation of liver enzyme levels.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Heteroatoms (O/S/N) Notable Features
5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one Adamantane 327.44 1 O, 1 S, 1 N High lipophilicity; potential for CNS targeting due to adamantane
5-Methyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one () Methyl 219.24 1 O, 1 S, 1 N Smaller substituent; likely improved solubility but reduced metabolic stability
4-(Prop-2-en-1-yl)-5-(prop-2-en-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one () Propenyl 304.38 1 S, 2 N Allyl groups may enhance reactivity; potential for covalent binding
11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol () Adamantane 372.47 1 S, 2 N, 2 O Diol groups improve hydrophilicity; dual heteroatoms for binding diversity

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